molecular formula C8H6ClNO3S B2783588 5-Chloro-1-benzofuran-2-sulfonamide CAS No. 1597238-56-6

5-Chloro-1-benzofuran-2-sulfonamide

Cat. No.: B2783588
CAS No.: 1597238-56-6
M. Wt: 231.65
InChI Key: DRLIRRGXJQTTGP-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-2-sulfonamide is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzofuran-2-sulfonamide typically involves the following steps:

  • Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

  • Chlorination: The furan ring is chlorinated to introduce the chlorine atom at the 5-position.

  • Sulfonation: The chlorinated furan undergoes sulfonation to introduce the sulfonamide group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-benzofuran-2-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong acids (HCl, H2SO4) are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of this compound.

  • Reduction Products: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

  • Substitution Products: Derivatives with different substituents on the benzofuran ring.

Scientific Research Applications

5-Chloro-1-benzofuran-2-sulfonamide has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It has been studied for its antimicrobial properties, showing potential as an antimicrobial agent.

  • Medicine: Research has explored its use in developing therapeutic agents for various diseases, including skin conditions and infections.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Chloro-1-benzofuran-2-sulfonamide is compared with other similar compounds, such as:

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different aromatic rings or substituents.

Uniqueness: this compound is unique due to its specific combination of the chloro and sulfonamide groups on the benzofuran ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-benzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLIRRGXJQTTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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